5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method is the silver-promoted selective fluorination using Selectfluor in the presence of silver carbonate (Ag2CO3). This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives
Reduction: Formation of reduced amine or alcohol derivatives
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine with similar biological activities.
N-(oxan-3-ylmethyl)pyrimidin-2-amine: A non-fluorinated analogue with different chemical properties.
Uniqueness
5-fluoro-N-[(oxan-3-yl)methyl]pyrimidin-2-amine is unique due to the presence of both the fluorine atom and the oxan-3-ylmethyl group. This combination enhances its chemical stability, biological activity, and potential as a therapeutic agent compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
5-fluoro-N-(oxan-3-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-5-13-10(14-6-9)12-4-8-2-1-3-15-7-8/h5-6,8H,1-4,7H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYCBAJQRDRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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